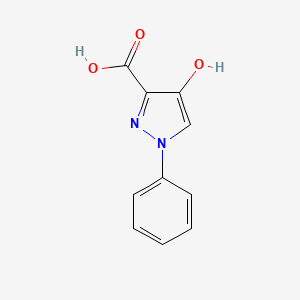

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at the 4-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl and carboxylic acid groups . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is fundamental for modifying solubility and biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux, 2 h | Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol | Thionyl chloride, 60°C | Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 78% |

-

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

-

Key Finding : Methyl esters form efficiently in toluene/DCM mixtures at reflux . Ethyl esters require activation via thionyl chloride .

Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic substitution, enabling functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 60°C, 1 h | 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | 65% | |

| PCl₅ | Dry ether, 0°C to rt | 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid | 58% |

-

Steric Effects : Bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance from the phenyl group .

-

Regioselectivity : Substitution occurs exclusively at the hydroxyl group due to its high nucleophilicity .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding simpler pyrazole derivatives.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 180°C, vacuum | 1-Phenyl-1H-pyrazole-4-ol | 72% | |

| NaOH (aq), Δ, 2 h | 1-Phenyl-1H-pyrazole-4-ol | 68% |

-

Mechanism : Loss of CO₂ via a six-membered transition state stabilized by conjugation with the pyrazole ring .

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems through intramolecular reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 4 h | Pyrazolo[3,4-d]pyridazin-7-one | 41% | |

| Acetyl chloride | Pyridine, rt, 12 h | 3-Acetyl-4-hydroxy-1-phenyl-1H-pyrazole | 63% |

-

Key Insight : Cyclization with hydrazines proceeds via intermediate hydrazone formation, followed by ring closure .

Metal Complexation

The hydroxyl and carboxylate groups facilitate coordination with metal ions.

| Metal Salt | Conditions | Complex Formed | Stability | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, rt, 2 h | [Cu(C₁₀H₇N₂O₃)₂(H₂O)₂] | High | |

| FeCl₃ | MeOH, 60°C, 1 h | [Fe(C₁₀H₇N₂O₃)₃] | Moderate |

-

Structural Data : X-ray crystallography confirms octahedral geometry in copper complexes .

-

Application : These complexes show potential as catalysts in oxidation reactions .

Condensation Reactions

The carboxylic acid participates in condensation to form amides or heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | DCC, DMAP, CH₂Cl₂, rt | 4-Hydroxy-1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide | 55% | |

| 2-Aminophenol | PPA, 120°C, 3 h | Pyrazolo[3,4-b]quinolin-6-ol | 38% |

Tautomerism and Hydrogen Bonding

Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups stabilizes the keto-enol tautomer.

| Property | Observation | Source |

|---|---|---|

| IR Spectroscopy | ν(OH) at 3204 cm⁻¹, ν(COOH) at 1728 cm⁻¹ | |

| X-ray Diffraction | O─H⋯O bond length = 2.62 Å |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antiviral Activity

Research indicates that derivatives of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid exhibit significant antiviral properties. For instance, a study focused on the design and synthesis of novel neuraminidase inhibitors based on the pyrazole moiety demonstrated that certain derivatives showed promising inhibitory activity against influenza virus neuraminidase. These compounds were evaluated for their drug-like properties, including oral absorption and cell permeability, which are critical for therapeutic efficacy .

1.2 Antifungal Properties

Another area of interest is the antifungal activity of pyrazole derivatives. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibited higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. This suggests that modifications to the pyrazole structure can enhance its biological activity .

1.3 Cancer Research

The compound has also been investigated for its potential anticancer properties. Research has shown that substituted pyrazoles can selectively inhibit the proliferation of various human cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression . The structure-activity relationship studies indicate that specific substitutions on the phenyl ring can significantly affect the compound's potency against cancer cells.

Agrochemical Applications

2.1 Herbicide Development

The unique chemical properties of this compound have led to its exploration in herbicide formulations. Compounds derived from this structure have shown potential as selective herbicides, targeting specific weed species while minimizing damage to crops. The efficacy of these compounds is often evaluated through field trials and laboratory assays .

Analytical Applications

3.1 Chromatographic Techniques

The compound has been successfully analyzed using high-performance liquid chromatography (HPLC). A study detailed a method for separating 4-hydroxy-1-phenyl-5-(phenylazo)-ethyl ester using a reverse phase HPLC technique, which is crucial for assessing purity and identifying impurities in pharmaceutical preparations . This method can be adapted for various analytical applications, including pharmacokinetic studies.

Wirkmechanismus

The mechanism of action of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.

4-hydroxy-1H-pyrazole-3-carboxylic acid: Lacks the phenyl group at the 1-position.

1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxyl group at the 4-position.

Uniqueness

4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3, with a molecular weight of 204.18 g/mol. The compound features both hydroxyl and carboxylic acid functional groups, which significantly influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects . Studies have suggested that it can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Antiparasitic Activity

Notably, similar pyrazole derivatives have shown antileishmanial and antimalarial activities , suggesting that this compound may have potential in treating parasitic infections .

The biological activity of this compound is attributed to its interactions with various biological targets:

- Binding Interactions : Pyrazole derivatives often interact with target proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Molecular simulations have indicated favorable binding patterns in active sites of target proteins, characterized by low binding free energy .

- Biochemical Pathways : The compound is known to influence multiple biochemical pathways, including those involved in inflammation and microbial resistance mechanisms. Its ability to modulate these pathways underpins its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Future Directions

The unique structural features of this compound make it a promising candidate for further research. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Derivatization : Exploring modifications to enhance potency and selectivity against specific targets.

Eigenschaften

IUPAC Name |

4-hydroxy-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHGNSBTVTYOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.